Amiselimod hydrochloride (MT-1303) is a novel, orally active, and selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1). [ [] ] It is classified as a second-generation S1P receptor modulator and is currently being investigated for its potential in treating various autoimmune diseases. [ [, ] ] Amiselimod hydrochloride's significance in scientific research stems from its unique pharmacological profile, particularly its ability to modulate lymphocyte trafficking without inducing significant bradycardia. [ [, ] ]
Amiselimod hydrochloride is derived from the class of sphingosine 1-phosphate receptor modulators, specifically targeting the Sphingosine 1-phosphate receptor-1. This receptor is involved in various physiological processes, including immune cell trafficking and vascular integrity. The compound is notable for its more favorable safety profile compared to other sphingosine 1-phosphate receptor modulators like fingolimod .
The synthesis of Amiselimod hydrochloride involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. While specific proprietary methods may not be disclosed in public literature, the general approach includes the following steps:
Technical details regarding specific reagents, solvents, and conditions (temperature, pressure) are often proprietary but can be inferred from related chemical literature on similar compounds .
The molecular structure of Amiselimod hydrochloride can be represented as follows:
The structure features a heptyloxy chain attached to a phenyl ring with trifluoromethyl substitution, which contributes to its lipophilicity and receptor affinity. The presence of a hydroxyl group is essential for its interaction with the sphingosine 1-phosphate receptor .
Amiselimod hydrochloride undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism of action for Amiselimod hydrochloride primarily involves its role as a selective agonist for the sphingosine 1-phosphate receptor-1. When Amiselimod binds to this receptor:
Quantitative data suggest that Amiselimod has an effective dose (ED50) value as low as 0.04 mg/kg body weight in preclinical models .
Amiselimod hydrochloride possesses several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Amiselimod hydrochloride has shown promise in various scientific applications:
Amiselimod hydrochloride has the molecular formula C₁₉H₃₁ClF₃NO₃ (CAS Registry Number: 942398-84-7) and a systematic IUPAC name of 2-amino-2-{2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl}propane-1,3-diol hydrochloride [1] [6] [9]. Structurally, it features:
As a prodrug, amiselimod undergoes phosphorylation in vivo by sphingosine kinases (SPHK1/2) to form its active metabolite, (S)-amiselimod phosphate (amiselimod-P) [1] [4] [6]. This conversion is slower than fingolimod phosphorylation, contributing to a gradual accumulation of the active compound and reduced acute cardiac effects [4]. The hydrochloride salt form enhances solubility and bioavailability, critical for oral administration.
Table 1: Key Chemical Properties of Amiselimod Hydrochloride
Property | Value/Description |
---|---|
Molecular Weight | 414.90 g/mol |
Active Metabolite | (S)-Amiselimod phosphate |
Prodrug Activation | Phosphorylation by SPHK1/2 |
InChIKey | GEDVJGOVRLHFQG-UHFFFAOYSA-N |
Stability | Hydrochloride salt enhances hygroscopic stability |
The development of amiselimod emerged from efforts to mitigate the bradycardia risk associated with first-generation S1P modulators like fingolimod. Early research identified that fingolimod-P activates G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes via S1P₁ and S1P₃ receptors, leading to heart rate reduction [2] [4] [10]. Amiselimod was engineered to exhibit:
Phase I clinical trials demonstrated a gradual reduction in peripheral blood lymphocyte counts over 21 days without clinically significant bradycardia, supporting its potential as a titration-free therapy [2] [4].
S1P modulators are classified by receptor selectivity, phosphorylation requirements, and half-lives. Amiselimod distinguishes itself through its unique pharmacological and clinical attributes.
Table 2: Comparison of S1P Receptor Modulators in Autoimmune Therapeutics
Modulator | Receptor Selectivity | Prodrug Requiring Phosphorylation? | Half-Life (Hours) | Key Therapeutic Indications |
---|---|---|---|---|
Amiselimod | S1P₁ > S1P₅ | Yes | 380–420 | UC, Crohn’s, lupus nephritis (Phase 2) |
Fingolimod | S1P₁,3,4,5 | Yes | ~200 | RRMS (Approved) |
Siponimod | S1P₁,5 | No | ~30 | SPMS (Approved) |
Ozanimod | S1P₁,5 | No | ~19 | UC, RRMS (Approved) |
Ponesimod | S1P₁ | No | ~32 | RRMS (Approved) |
Key Differentiators:
Table 3: Preclinical Efficacy of Amiselimod in Autoimmune Models
Disease Model | Dose & Duration | Key Outcomes |
---|---|---|
Chronic Colitis (SCID mice) | 0.3 mg/kg/day, 28 days | ↓ Clinical scores, ↓ Th1/Th17 cells in colon |
Lupus Nephritis (MRL/lpr) | 0.1–1 mg/kg/day, 18 weeks | ↓ Proteinuria, ↓ renal T-cell infiltration |
MS (RRMS patients) | Phase II trial | ↓ Gadolinium-enhancing MRI lesions |
Amiselimod represents a strategic evolution in S1P therapeutics, leveraging receptor selectivity and metabolic properties to optimize immunomodulation with minimized off-target effects. Its ongoing development underscores the importance of tissue-specific distribution and lymphocyte-trafficking inhibition in autoimmune disease management [1] [3] [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: